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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1679564 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

antiviral drug peramivir and investigating resistance associated with the H275Y mutation in the

influenza neuraminidase (NA) protein.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for peramivir?

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme,

which is essential for the release of newly formed virus particles from infected host cells.[1][2]

By binding to the active site of the NA enzyme, peramivir blocks its enzymatic activity.[1] This

prevents the cleavage of sialic acid residues on the host cell surface, causing the newly

synthesized viruses to aggregate at the cell membrane and preventing their release and

subsequent infection of other cells.[1] Peramivir is administered intravenously, allowing for

rapid delivery to the site of infection.[1]

Q2: What is the H275Y mutation and how does it confer resistance to peramivir?

The H275Y mutation is a single amino acid substitution in the neuraminidase (NA) protein of

the influenza virus, where histidine (H) at position 275 is replaced by tyrosine (Y). This mutation

is a well-characterized marker for resistance to oseltamivir and also confers cross-resistance to

peramivir. The H275Y mutation prevents the conformational change in the NA active site that

is required for oseltamivir to bind effectively. Since peramivir binds to the NA active site in a
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similar manner to oseltamivir, the H275Y mutation also reduces the binding affinity of

peramivir, leading to decreased susceptibility.

Q3: Does the H275Y mutation confer resistance to all neuraminidase inhibitors?

No. While the H275Y mutation confers resistance to both oseltamivir and peramivir, it
generally does not affect the activity of zanamivir. This is because zanamivir does not require

the same structural change in the NA active site for binding.

Q4: How significant is the resistance conferred by the H275Y mutation?

The H275Y mutation can lead to a significant reduction in susceptibility to peramivir. Studies

have reported a 50-fold to over 400-fold increase in the 50% inhibitory concentration (IC50) of

peramivir for influenza strains carrying the H275Y mutation compared to wild-type strains.

Quantitative Data Summary
The following table summarizes the reported changes in IC50 values for peramivir against

influenza viruses with the H275Y mutation compared to wild-type viruses.

Influenza Strain
Background

Fold Increase in Peramivir
IC50 (H275Y vs. Wild-Type)

Reference

Pandemic H1N1 (2009) >50-fold

A/Québec/144147/09

(H1N1pdm09)
660-fold

Influenza A/H1N1 100 to 400-fold

Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values
in Neuraminidase Inhibition Assays.

Possible Cause 1: Variation in virus titer.
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Solution: Ensure that the virus input in the assay is standardized. Perform a virus titration

(e.g., TCID50 or plaque assay) for each virus stock before setting up the NA inhibition

assay. Use a consistent, predetermined amount of virus for all experiments.

Possible Cause 2: Substrate or drug degradation.

Solution: Prepare fresh working solutions of the MUNANA substrate and peramivir for

each experiment. Store stock solutions at the recommended temperature and protect from

light.

Possible Cause 3: Inconsistent incubation times or temperatures.

Solution: Strictly adhere to the incubation times and temperatures specified in the protocol.

Use calibrated incubators and timers.

Possible Cause 4: Pipetting errors.

Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate

dispensing of virus, substrate, and inhibitors.

Problem 2: Failure to detect the H275Y mutation by RT-
PCR or sequencing.

Possible Cause 1: Low viral load in the sample.

Solution: Quantify the viral RNA in the sample using a quantitative RT-PCR (qRT-PCR)

assay. If the viral load is too low, consider concentrating the virus from the sample or

passaging the virus in cell culture to increase the titer before RNA extraction.

Possible Cause 2: Mismatches between primers/probes and the viral sequence.

Solution: Influenza viruses are subject to genetic drift. The sequences of your primers and

probes may no longer be a perfect match for the circulating strains. It is recommended to

periodically align primer and probe sequences with recently published influenza

sequences and redesign them if necessary.

Possible Cause 3: Presence of a mixed viral population.
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Solution: A sample may contain a mixture of wild-type and H275Y mutant viruses. Sanger

sequencing may not be sensitive enough to detect a minor population of mutants.

Techniques like pyrosequencing or next-generation sequencing (NGS) can be used to

detect and quantify minority variants.

Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-
based)
This protocol is a generalized procedure for determining the IC50 of peramivir.

Materials:

Influenza virus stock (wild-type and H275Y mutant)

Peramivir

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

96-well black microplates

Fluorescence plate reader

Procedure:

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear

reaction rate for at least 60 minutes. This needs to be determined empirically for each virus

strain.

Peramivir Dilution Series: Prepare a serial dilution of peramivir in assay buffer. The

concentration range should bracket the expected IC50 values for both wild-type and mutant

viruses.

Assay Setup:
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In a 96-well black microplate, add 50 µL of the diluted virus to each well.

Add 50 µL of each peramivir dilution to the appropriate wells. Include virus-only (no

inhibitor) and buffer-only (no virus) controls.

Incubate the plate at 37°C for 30 minutes.

Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate solution to all wells.

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm) every minute for 60

minutes.

Data Analysis:

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

Normalize the reaction rates to the virus-only control (100% activity).

Plot the percentage of NA inhibition versus the logarithm of the peramivir concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate

the IC50 value, which is the concentration of peramivir that inhibits 50% of the NA activity.

Genotyping of the H275Y Mutation by Allelic
Discrimination Real-Time RT-PCR
This protocol is based on the principle of using specific TaqMan probes to differentiate between

the wild-type (H275) and mutant (Y275) alleles.

Materials:

Viral RNA extracted from samples

One-step RT-PCR master mix

Forward and reverse primers flanking the H275Y mutation site
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Two TaqMan MGB probes: one specific for the wild-type sequence (e.g., labeled with VIC)

and one specific for the mutant sequence (e.g., labeled with FAM).

Real-time PCR instrument

Procedure:

Reaction Setup: Prepare the real-time RT-PCR reaction mix containing the one-step RT-PCR

master mix, forward and reverse primers, and both TaqMan probes.

Add RNA: Add the extracted viral RNA to the reaction mix. Include positive controls (RNA

from known wild-type and H275Y strains) and a no-template control.

Real-Time RT-PCR Cycling: Perform the RT-PCR on a real-time PCR instrument with the

following general cycling conditions:

Reverse Transcription: e.g., 50°C for 30 minutes

Initial Denaturation: e.g., 95°C for 10 minutes

PCR Cycling (40-45 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds (collect fluorescence data at this step)

Data Analysis:

Generate an allelic discrimination plot where the fluorescence from the wild-type probe

(VIC) is plotted on the x-axis and the fluorescence from the mutant probe (FAM) is plotted

on the y-axis.

Samples will cluster into three groups:

Wild-type (H275): High VIC fluorescence, low FAM fluorescence.

Mutant (Y275): Low VIC fluorescence, high FAM fluorescence.
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Mixed Population: Intermediate fluorescence for both probes.
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Caption: Mechanism of action of peramivir in inhibiting influenza virus release.
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Caption: Experimental workflow for genotyping the H275Y mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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